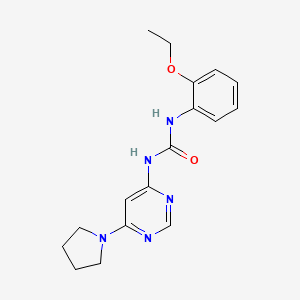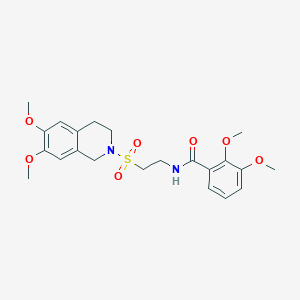
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is an organic compound with the molecular formula C8H9ClN2. It has a molecular weight of 168.63 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is 1S/C8H9ClN2/c9-7-4-3-6-2-1-5-10-8 (6)11-7/h3-4H,1-2,5H2, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a solid substance. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of 1,5-Naphthyridines
1,5-Naphthyridines are significant in the field of medicinal chemistry due to their wide range of biological activities . A variety of 1,5-naphthyridine derivatives can be efficiently hydrogenated to produce 1,2,3,4-tetrahydro-1,5-naphthyridines .
Biological Activity
Many 1,5-naphthyridine derivatives, including 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, exhibit a great variety of biological activities . These compounds have been studied for their potential applications in medicinal chemistry .
Reactivity with Electrophilic or Nucleophilic Reagents
1,5-Naphthyridine derivatives, including 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, can react with electrophilic or nucleophilic reagents . This reactivity is useful in various chemical synthesis processes .
Formation of Metal Complexes
1,5-Naphthyridine derivatives can form metal complexes . These complexes have been studied for their potential applications in various fields .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin. It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Direcciones Futuras
The development of methods for the synthesis of 1,8-naphthyridines, including 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis methods for these compounds.
Mecanismo De Acción
Target of Action
It is known that 1,8-naphthyridines, a class of compounds to which this molecule belongs, have diverse biological activities . For instance, some 1,8-naphthyridine derivatives such as enoxacin, nalidixic acid, and trovafloxacin have antibacterial properties related to the fluoroquinolones .
Mode of Action
It can be inferred from the properties of related 1,8-naphthyridine compounds that they might interact with their targets by binding to specific sites, thereby inhibiting the function of the target .
Biochemical Pathways
Given the biological activities of related 1,8-naphthyridine compounds, it can be speculated that this compound might affect pathways related to bacterial dna replication .
Pharmacokinetics
The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere at 2-8°c .
Result of Action
Based on the properties of related 1,8-naphthyridine compounds, it can be speculated that this compound might inhibit bacterial growth by interfering with dna replication .
Action Environment
It is known that the compound should be stored in a dark place under an inert atmosphere at 2-8°c to maintain its stability .
Propiedades
IUPAC Name |
7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTIRHSHTITULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2984215.png)


![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2984223.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2984224.png)

![2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2984229.png)
![Ethyl 2-[{[4-(acetylamino)phenyl]sulfonyl}-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2984230.png)

![Benzyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2984232.png)


![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2984235.png)
![4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2984237.png)